molecular formula C9H13NO3 B13531653 N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine CAS No. 227804-35-5

N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine

Cat. No.: B13531653
CAS No.: 227804-35-5
M. Wt: 183.20 g/mol
InChI Key: FEWUPUNYMRUHEX-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO3. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,4-dimethoxyphenylmethyl moiety. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Properties

CAS No.

227804-35-5

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5,10-11H,6H2,1-2H3

InChI Key

FEWUPUNYMRUHEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine.

    3,4-Dimethoxyphenylpropionic acid: Another related compound with similar aromatic substitution patterns.

Uniqueness

This compound is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential biological activity compared to its analogues. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine is an organic compound notable for its structural features and potential biological activities. This compound contains a hydroxylamine functional group attached to a dimethoxy-substituted phenyl ring, which may influence its reactivity and interactions with biological targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound can be achieved through a straightforward reaction involving 3,4-dimethoxybenzaldehyde and hydroxylamine:

3 4 Dimethoxybenzaldehyde+HydroxylamineN 3 4 dimethoxyphenyl methyl hydroxylamine\text{3 4 Dimethoxybenzaldehyde}+\text{Hydroxylamine}\rightarrow \text{N 3 4 dimethoxyphenyl methyl hydroxylamine}

This reaction highlights the importance of the hydroxylamine group in conferring biological activity to the compound.

Biological Activity

Research indicates that compounds with hydroxylamine functionalities exhibit a range of biological activities. This compound has been investigated for its interactions with various biological targets, including enzymes involved in cancer progression and inflammation.

Key Findings

  • Anticancer Activity : Studies have shown that derivatives of hydroxylamines can act as inhibitors of topoisomerase II (topoII), an essential enzyme in DNA replication. For instance, certain analogs exhibited IC50 values ranging from 7.3 μM to 11.4 μM, suggesting significant anticancer potential .
  • Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that related compounds can effectively inhibit COX-1 and COX-2 activities .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the modulation of reactive oxygen species (ROS) levels and the induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals how modifications to the phenolic ring can influence biological activity. Here is a summary table comparing various hydroxylamine derivatives:

Compound NameStructure FeaturesUnique Aspects
N-(4-methoxyphenyl)methylhydroxylamineOne methoxy group on para positionLess sterically hindered than dimethoxy variant
N-(3-methoxyphenyl)methylhydroxylamineSingle methoxy group at meta positionDifferent reactivity due to positioning
N-[2-(3,4-dimethoxyphenyl)ethyl]hydroxylamineEthylene bridge connecting to dimethoxyphenolIncreased lipophilicity may enhance activity
N-(2-hydroxypropyl)-N-(3,4-dimethoxyphenyl)hydroxylamineHydroxypropyl substituentDifferent solubility and reactivity

This table highlights the diversity within the hydroxylamine class and underscores how specific modifications can enhance or reduce biological activity.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related compounds in animal models. Results demonstrated significant reductions in paw edema induced by inflammatory agents when treated with this compound derivatives .

Q & A

Q. What are the standard synthetic protocols for preparing N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine?

The synthesis of this compound typically involves reductive amination or condensation reactions. For example, analogous compounds like diimines are synthesized by refluxing 2-(3',4'-dimethoxyphenyl)ethylamine with aldehydes in anhydrous toluene, followed by crystallization from ethanol . For hydroxylamine derivatives, hydroxylamine hydrochloride (NH2_2OH·HCl) is often used as a starting material, reacting with carbonyl-containing intermediates under controlled pH (e.g., buffered aqueous conditions) to avoid over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm the methoxy groups (δ ~3.8 ppm for OCH3_3) and hydroxylamine moiety (δ ~5-7 ppm for NH).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion (C9_9H11_{11}NO3_3, theoretical m/z 181.19) and fragmentation patterns .
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: λmax near 255 nm (similar to structurally related compounds) to assess electronic transitions .
  • HPLC-PDA: For purity assessment, using C18 columns and mobile phases like methanol/water (70:30 v/v) with 0.1% trifluoroacetic acid .

Q. How should this compound be stored to ensure stability?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the hydroxylamine group. Stability studies on related compounds suggest a shelf life of ≥5 years under these conditions. For short-term use (weeks), refrigeration at 4°C in desiccated environments is acceptable .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert materials (vermiculite).
  • Waste Disposal: Incinerate in certified facilities adhering to EPA guidelines for hydroxylamine derivatives .

Advanced Research Questions

Q. How can the reactivity of the hydroxylamine group be exploited for derivatization?

The hydroxylamine moiety undergoes nucleophilic reactions with carbonyl compounds (e.g., ketones, aldehydes) to form oxime derivatives. For example, reacting with benzaldehyde in ethanol under acidic catalysis (HCl, 60°C, 4h) yields N-[(3,4-dimethoxyphenyl)methyl]benzaldoxime. Kinetic studies using in situ 1^1H NMR can monitor reaction progress .

Q. What strategies are effective for impurity profiling in batch synthesis?

Use HPLC-DAD/ELSD with a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile/0.1% formic acid). Detect impurities at 0.1% levels by comparing retention times and UV spectra against reference standards. For example, dimethoxybenzaldehyde (a common byproduct) elutes earlier (tR ~6.2 min) than the target compound .

Q. How can in vitro toxicity be assessed for this compound?

  • Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation.
  • Cytotoxicity Assays: Treat human hepatocyte (HepG2) cultures with 10–100 µM doses and measure viability via MTT assay (48h exposure).
  • Oxidative Stress Markers: Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence in treated cells .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules. For instance, structurally similar 3,4-dimethoxyphenethylamine derivatives are intermediates in synthesizing cardiovascular agents (e.g., Dobutamine) and neuroactive compounds. The hydroxylamine group can be functionalized to introduce NO-donor moieties for vasodilation studies .

Q. What mechanistic insights can DFT calculations provide about its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict:

  • Electrophilicity Index: To assess reactivity in nucleophilic environments.
  • Frontier Molecular Orbitals (HOMO/LUMO): Compare with experimental UV-Vis data to validate electronic transitions .

Q. How can electrochemical behavior be characterized for redox applications?

Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF6_6) using a glassy carbon electrode. The hydroxylamine group typically shows reversible oxidation peaks near +0.5 V vs. Ag/AgCl, corresponding to NH2_2OH → NO conversion. Diffusion coefficients (D) can be calculated using the Randles-Sevcik equation .

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